1-(3,4-Diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3,4-diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 3,4-diethoxybenzaldehyde, morpholine, and appropriate pyrrole derivatives. The synthesis may involve:
Condensation reactions: To form the chromeno-pyrrole core.
Substitution reactions: To introduce the morpholin-4-yl propyl group.
Cyclization reactions: To complete the chromeno-pyrrole structure.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to speed up the reactions.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce specific functional groups.
Substitution: To replace certain groups with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying its effects on biological systems.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
- 1-(3,4-diethoxyphenyl)-2-[3-(piperidin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
1-(3,4-diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific substitution pattern and the presence of both morpholine and chromeno-pyrrole moieties, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C28H32N2O6 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
1-(3,4-diethoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H32N2O6/c1-3-34-22-11-10-19(18-23(22)35-4-2)25-24-26(31)20-8-5-6-9-21(20)36-27(24)28(32)30(25)13-7-12-29-14-16-33-17-15-29/h5-6,8-11,18,25H,3-4,7,12-17H2,1-2H3 |
InChI Key |
XEQKUVJJGWHGED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O)OCC |
Origin of Product |
United States |
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